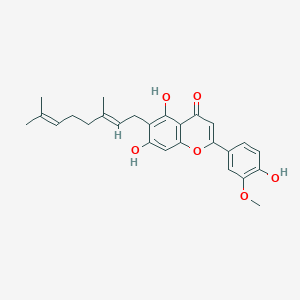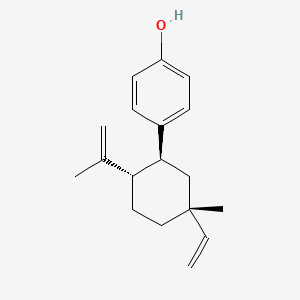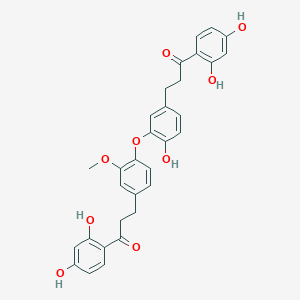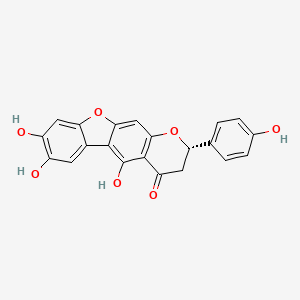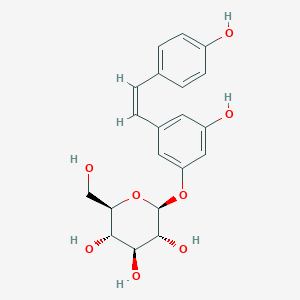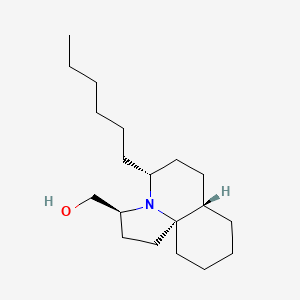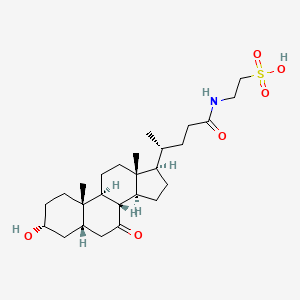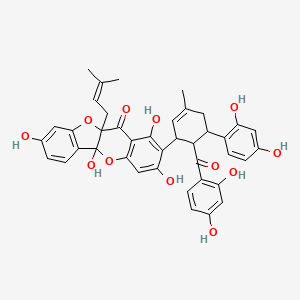
Sanggenon-C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sanggenon-C is a natural product found in Morus cathayana, Morus mongolica, and other organisms with data available.
Applications De Recherche Scientifique
Anticancer Properties
Sanggenon C, a flavonoid extracted from the root bark of white mulberry, demonstrates significant antitumor effects. In gastric cancer cells, it inhibits cell proliferation and colony formation, induces cell cycle arrest, and promotes apoptosis. It also suppresses mitochondrial fission by inhibiting the ERK signaling pathway, leading to a decrease in mitochondrial membrane potential. This property extends to its effectiveness in reducing the growth of tumor xenografts in mice, showcasing its potential as a therapeutic strategy for gastric cancer treatment (Chen et al., 2022).
Similarly, Sanggenon C induces apoptosis in colon cancer cells through mechanisms involving increased reactive oxygen species generation and decreased nitric oxide production. It inhibits the expression of inducible nitric oxide synthase and activates the mitochondrial apoptosis pathway, contributing to its anti-growth and pro-apoptotic effects on colon cancer cells both in vitro and in vivo (Chen et al., 2017).
Antioxidative Effects
Sanggenon C exhibits significant antioxidative properties. A comparative study with Sanggenon D revealed that Sanggenon C has lower IC50 values in multi-pathway-based radical-scavenging assays and shows stronger UV absorption, indicating its effectiveness in protecting cells against oxidative stress (Li et al., 2018).
Cardioprotective Effects
In the context of cardiomyocyte hypoxia injury, Sanggenon C from Morus alba has shown promising results. It reduces the expression of pro-inflammatory cytokines, decreases reactive oxygen species generation, and enhances hypoxia-induced autophagy in rat cardiomyoblasts. These effects are attributed to the activation of AMP-activated protein kinase and inhibition of mechanistic target of rapamycin and forkhead box O3a (Gu et al., 2017).
Anti-inflammatory Properties
Sanggenon C effectively inhibits the adhesion of human polymorphonuclear leukocytes to human synovial cells, suggesting its potential in treating inflammatory conditions. It suppresses the activation of nuclear factor-kappa B, which is a key player in inflammatory responses (Li et al., 2002).
Neuroprotective Effects
In cerebral ischemia-reperfusion injury, Sanggenon C has shown neuroprotective effects by reducing inflammation, oxidative stress, and cell apoptosis. This is achieved through the regulation of RhoA-ROCK signaling, highlighting its therapeutic potential for such injuries (Zhao & Xu, 2020).
Propriétés
Nom du produit |
Sanggenon-C |
|---|---|
Formule moléculaire |
C40H36O12 |
Poids moléculaire |
708.7 g/mol |
Nom IUPAC |
2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 |
Clé InChI |
SUOXGDJCEWTZIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
SMILES canonique |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Synonymes |
sanggenon D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide](/img/structure/B1252002.png)



